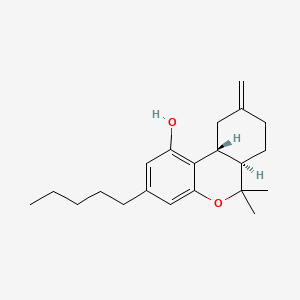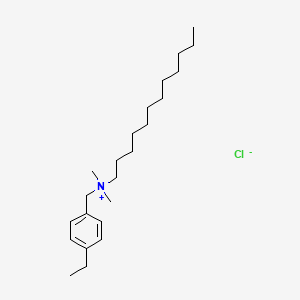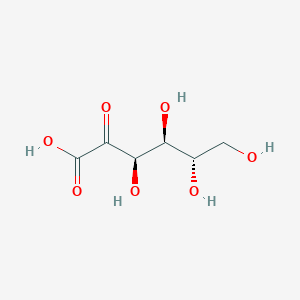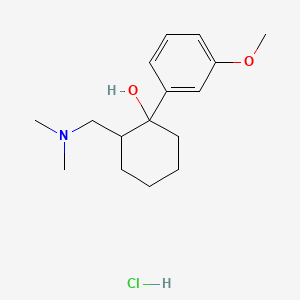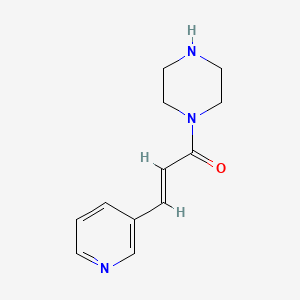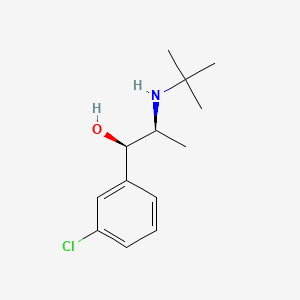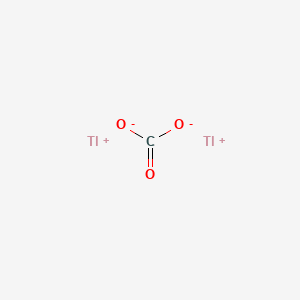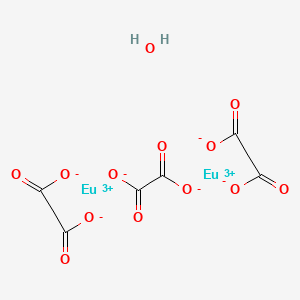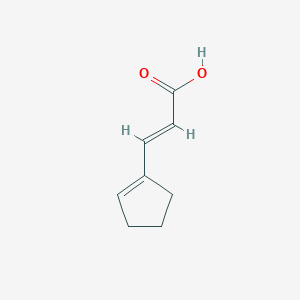
3-(Cyclopent-1-en-1-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopent-1-en-1-yl)prop-2-enoic acid is an organic compound characterized by a cyclopentene ring attached to a prop-2-enoic acid moiety
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from cyclopentene. One common method involves the addition of a carboxylic acid group to the cyclopentene ring using reagents like acetic anhydride or formic acid.
Industrial Production Methods: On an industrial scale, the compound is typically produced through catalytic processes that ensure high yield and purity. These methods often involve the use of transition metal catalysts to facilitate the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, such as aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkenes.
Substitution: Substitution reactions can introduce different functional groups into the compound, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reagents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are often used.
Major Products Formed:
Oxidation Products: Cyclopentene-1-carboxylic acid, cyclopentene-1,2-dicarboxylic acid.
Reduction Products: Cyclopentene-1-ol, cyclopentene-1,2-diol.
Substitution Products: Halogenated derivatives, sulfonated derivatives.
Scientific Research Applications
3-(Cyclopent-1-en-1-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which 3-(Cyclopent-1-en-1-yl)prop-2-enoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
3-(Cyclopent-1-en-1-yl)acrylonitrile: This compound differs by having a nitrile group instead of a carboxylic acid group.
3-(Cyclopent-1-en-1-yl)phenylboronic acid: This compound has a phenylboronic acid group attached to the cyclopentene ring.
Uniqueness: 3-(Cyclopent-1-en-1-yl)prop-2-enoic acid is unique due to its combination of a cyclopentene ring and a prop-2-enoic acid group, which provides distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
2931-27-3 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
3-(cyclopenten-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H10O2/c9-8(10)6-5-7-3-1-2-4-7/h3,5-6H,1-2,4H2,(H,9,10) |
InChI Key |
JDGXYCZZEIQOHN-UHFFFAOYSA-N |
SMILES |
C1CC=C(C1)C=CC(=O)O |
Isomeric SMILES |
C1CC=C(C1)/C=C/C(=O)O |
Canonical SMILES |
C1CC=C(C1)C=CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



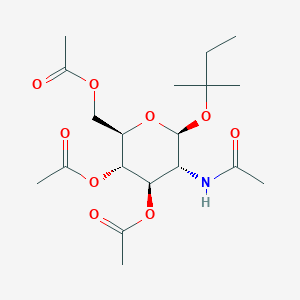
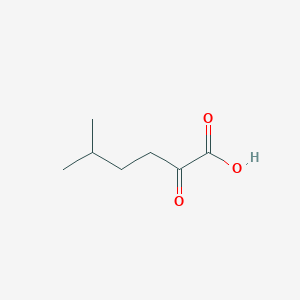
![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B3433393.png)
